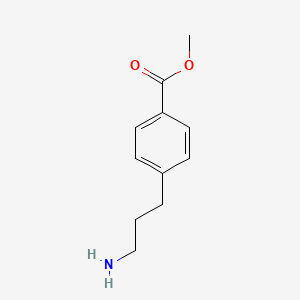

Methyl 4-(3-aminopropyl)benzoate

Description

Properties

CAS No. |

74733-38-3 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl 4-(3-aminopropyl)benzoate |

InChI |

InChI=1S/C11H15NO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7H,2-3,8,12H2,1H3 |

InChI Key |

POJGCTWJHFRKNS-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=C(C=C1)CCCN |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCCN |

Origin of Product |

United States |

Scientific Research Applications

Methyl 4-(3-aminopropyl)benzoate hydrochloride is a chemical compound with a variety of applications, especially in scientific research, pharmaceuticals, and biochemistry. It is a benzoate with a 3-aminopropyl substituent at the para position, giving it unique properties.

Molecular Information

The molecular formula of this compound hydrochloride is C₁₁H₁₆ClNO₂ and its molecular weight is approximately 230 g/mol.

Applications

This compound hydrochloride is versatile in synthetic organic chemistry and has various applications.

Scientific Research

This compound hydrochloride is used in scientific research. Interaction studies often utilize techniques to determine binding affinity and efficacy concerning biological targets.

Pharmaceutical Synthesis

Esters of 4-(aminomethyl)benzoic acid, including Methyl 4-(aminomethyl)benzoate, are intermediates for synthesizing active pharmaceutical ingredients . Methyl esters can be easily hydrolyzed, making methyl 4-(aminomethyl)benzoate useful when mild conditions are needed to release the acid function in a synthesis sequence for the active ingredient .

Metal-Organic Frameworks

This compound can be used in the synthesis of metal-organic frameworks (MOFs) .

- MOFs are utilized for various applications, including gas storage, catalysis, and sensing .

- The inclusion of guest molecules within cavities has been observed by the preparation of a clathrate with o-dibromobenzene .

Other potential applications:

Comparison with Similar Compounds

Structural Analogues from Quinoline-Piperazine Series ()

Compounds C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share the methyl benzoate core but incorporate quinoline-piperazine moieties. Key differences include:

- Substituent Complexity: The quinoline-piperazine group introduces rigidity and aromaticity, contrasting with the flexible 3-aminopropyl chain.

- Physicochemical Properties: Electron-withdrawing groups (e.g., Br, Cl, F in C2–C4) increase lipophilicity (log P) compared to the electron-donating amine in Methyl 4-(3-aminopropyl)benzoate.

- Synthesis : C1–C7 are synthesized via piperazine coupling and crystallized from ethyl acetate, yielding solids with HRMS and NMR verification .

Table 1: Selected Properties of Quinoline-Piperazine Benzoates vs. This compound

Pyrazole-Linked Aminopropyl Benzoates ()

Compounds like Methyl 4-[4-(3-aminopropyl)-3-(4-[3-(dimethylamino)propyl]phenyl)pyrazol-1-yl]benzoate feature pyrazole rings with dual aminopropyl chains. Comparisons include:

- Synthesis: Use of sodium triethylborohydride and Pd/C catalysts, followed by column chromatography, indicates higher synthetic complexity than this compound .

- Solubility: Tertiary dimethylamino groups in compounds increase lipophilicity, whereas the primary amine in this compound enhances aqueous solubility.

Alkoxyethoxy and Cyclopropylmethoxy Derivatives ()

- Methyl 4-(3-Methoxy-2,3-dioxopropyl)benzoate () : The electron-withdrawing dioxo group reduces stability under acidic conditions compared to the amine’s electron-donating effects .

- Methyl 4-(Cyclopropylmethoxy)-3-hydroxybenzoate () : The cyclopropylmethoxy group introduces steric hindrance, while the hydroxyl group enhances polarity. Both contrast with the amine’s hydrogen-bonding capacity .

- 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates () : Measured log P values (1.8–3.2) and pKa (8.5–9.2) highlight how alkoxyethoxy groups balance lipophilicity and ionization, differing from the amine’s protonation at physiological pH .

Table 2 : Functional Group Impact on Properties

Ethyl Benzoate Derivatives ()

Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (Compound 38) demonstrates:

- Ester Hydrolysis : Ethyl esters hydrolyze slower than methyl esters, affecting metabolic stability.

- Fluorine Substituents : Increase electronegativity and bioavailability compared to the amine’s polarity .

Preparation Methods

Hydrogenation of Methyl 4-Cyanobenzoate

A widely documented route involves catalytic hydrogenation of methyl 4-cyanobenzoate. Under hydrogen pressure (50–100 psi) and using Raney nickel or palladium catalysts, the nitrile group is reduced to an aminomethyl group. This method, reported in Synlett (2001), achieves yields exceeding 85% but requires careful pH control during workup to prevent ester hydrolysis. For instance, post-hydrogenation adjustments to pH 6–7 at 5–10°C stabilize the product during extraction.

Reduction of Oxime Derivatives

Japanese patents (JP 1979-85926, JP 1973-136140) describe the synthesis via oxime intermediates. Methyl 4-formylbenzoate reacts with hydroxylamine to form the corresponding oxime, which is subsequently hydrogenated. This two-step process avoids harsh acidic conditions but introduces complexity in isolating the oxime intermediate.

Direct Esterification of 4-(Aminomethyl)benzoic Acid

Hydrochloric Acid-Mediated Esterification

The most industrially viable method, per US Patent 20070149802, involves esterifying 4-(aminomethyl)benzoic acid with methanol in the presence of hydrochloric acid. Key steps include:

- Reflux Conditions : Heating 4-(aminomethyl)benzoic acid with methanol and 30% HCl at reflux for 7 hours.

- pH and Temperature Control : Cooling the mixture to 5–10°C and adjusting pH to 6–7 using 4–6% NaOH.

- Solvent Extraction : Concentrating the mixture, adding methylene chloride, and adjusting the aqueous phase to pH 10–11 to partition the product into the organic phase.

This method achieves yields of 88–89% and minimizes hydrolysis through meticulous temperature and pH management.

Base Selection and Solvent Optimization

The choice of base (e.g., NaOH vs. KOH) and solvent (toluene vs. methylene chloride) significantly impacts yield. Saturation of the aqueous phase with NaCl enhances extraction efficiency, particularly with aromatic solvents.

Alternative Synthetic Routes

Electrochemical Reduction

Soviet patent SU 1989-4670483 discloses electrochemical reduction of the para-amido group to the aminomethyl group. While avoiding high-pressure hydrogenation, this method demands specialized equipment and exhibits lower scalability.

Borohydride-Based Reductions

Sodium borohydride with cobalt(II) chloride or trifluoroacetic acid reduces nitriles or amides to amines. Though effective for small-scale synthesis (J. Am. Chem. Soc. 1982), stoichiometric reagent use limits industrial adoption.

Industrial-Scale Process Optimization

Case Study: 1200-L Batch Production

A documented pilot-scale process (US 20070149802) illustrates scalability:

Economic and Ecological Considerations

Direct esterification outperforms multistep routes (e.g., nitrile hydrogenation) in cost and waste generation. The absence of transition metal catalysts reduces environmental impact, aligning with green chemistry principles.

Challenges and Mitigation Strategies

Hydrolysis During Workup

Premature ester hydrolysis is mitigated by maintaining temperatures below 10°C and pH 6–7 during base addition.

Byproduct Formation

Side reactions, such as over-reduction or dimerization, are suppressed using controlled hydrogenation rates and dilute reaction conditions.

Applications in Pharmaceutical Synthesis

Antibiotic Development

Methyl 4-(aminomethyl)benzoate serves as a precursor in quinoline-based antibiotics, as detailed in U.S. Pat. No. 6,172,084.

Angiotensin II Antagonists

The compound is alkylated with cyclohexenylchlorobenzene in Buchwald couplings to produce antihypertensive agents.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| HCl Esterification | 88–89 | High | High |

| Nitrile Hydrogenation | 85–90 | Moderate | Moderate |

| Electrochemical | 70–75 | Low | Low |

Table 1: Performance metrics of primary synthesis routes.

Q & A

(Basic) What are the recommended synthetic routes for Methyl 4-(3-aminopropyl)benzoate?

Methodological Answer:

The compound can be synthesized via catalytic hydrogenation of its nitro or cyano precursors. For example, reduction of Methyl 4-(3-nitropropyl)benzoate using palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) in methanol or ethanol yields the amine derivative. Alternatively, reductive amination of Methyl 4-(3-oxopropyl)benzoate (CAS 113100-81-5) with ammonia or ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN) provides a direct route . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

(Basic) What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR in deuterated solvents (e.g., CDCl3 or DMSO-d6) confirm structural integrity. Key peaks include the ester methyl group (~3.8–3.9 ppm), aromatic protons (7.8–8.1 ppm for benzoate), and aminopropyl chain protons (1.6–2.8 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or electron impact (EI-MS) detects the molecular ion peak (e.g., [M+H] at m/z 222 for the free base) .

- Physicochemical Properties : Experimental LogP (1.604), density (1.105 g/cm³), and melting/boiling points (e.g., 297°C at 760 mmHg) are essential for validating purity .

(Basic) How can researchers optimize purification of this compound?

Methodological Answer:

Impurities such as unreacted precursors or byproducts (e.g., oxidation products) are removed via:

- Flash Chromatography : Use silica gel with a gradient eluent (e.g., 5–30% ethyl acetate in hexane) to separate polar impurities.

- Acid-Base Extraction : For hydrochloride salts (CAS 74733-37-2), dissolve in dilute HCl, wash with dichloromethane, and basify with NaOH to precipitate the free amine .

- Recrystallization : Ethanol/water (7:3 v/v) is effective for high-purity crystals (>98%) .

(Advanced) How can low yields in amide coupling reactions involving this compound be addressed?

Methodological Answer:

Low yields often stem from steric hindrance or poor nucleophilicity of the aminopropyl group. Mitigation strategies include:

- Coupling Reagents : Use HATU or EDC/HOBt for activating carboxylic acids, enhancing reaction efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) improve solubility and reaction kinetics.

- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions like ester hydrolysis .

(Advanced) What advanced techniques resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- X-ray Crystallography : Use SHELXL for refining crystal structures. For example, resolving protonation states of the amine group or confirming regiochemistry in substituted benzoates .

- 2D NMR (COSY, HSQC) : Assign complex proton environments, particularly in crowded aromatic or alkyl regions .

- High-Resolution MS (HRMS) : Accurately determine molecular formulae for unexpected adducts or degradation products .

(Advanced) How can researchers analyze byproducts formed during the synthesis of this compound?

Methodological Answer:

- LC-MS/MS : Coupled with reverse-phase chromatography (C18 column, acetonitrile/water + 0.1% formic acid) to identify low-abundance impurities.

- NMR Spin-Saturation Transfer : Detect transient intermediates in dynamic equilibria (e.g., keto-enol tautomers in oxo precursors) .

- GC-MS : Monitor volatile byproducts (e.g., methyl esters of side-chain oxidation products) .

(Advanced) How does the stability of this compound vary under different storage conditions?

Methodological Answer:

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at –20°C under inert gas (N2/Ar) to prevent oxidation .

- Light Sensitivity : UV-Vis spectroscopy reveals absorbance peaks near 280 nm; store in amber vials to avoid photodegradation.

- Humidity Control : The ester group is prone to hydrolysis in aqueous environments. Use desiccants (e.g., silica gel) in storage containers .

(Advanced) What computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Gaussian or ORCA software models transition states for nucleophilic attacks on the ester or amine groups.

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to predict reaction pathways (e.g., SN2 vs. SN1 mechanisms) .

- Docking Studies : For biological applications, AutoDock Vina evaluates binding interactions with target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.